molecular formula C19H15ClN2O4 B1679244 Rebamipide CAS No. 111911-87-6

Rebamipide

Katalognummer: B1679244
CAS-Nummer: 111911-87-6
Molekulargewicht: 370.8 g/mol
InChI-Schlüssel: ALLWOAVDORUJLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions: Rebamipide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form different polymorphs and solvates, which exhibit different physicochemical properties .

Common Reagents and Conditions: Common reagents used in the preparation of this compound include dimethyl sulfoxide, dichloromethane, and ethanol. The reaction conditions often involve solvent crystallization

Biologische Aktivität

Rebamipide is a gastroprotective agent primarily used in the treatment of gastric ulcers and inflammation. Its biological activity encompasses a range of mechanisms that contribute to its therapeutic effects, particularly in gastrointestinal disorders and cancer. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound exhibits several biological activities that are crucial for its efficacy:

  • Mucus Production Enhancement : this compound stimulates the synthesis of mucus glycoproteins, which form a protective barrier in the gastric mucosa.
  • Prostaglandin Synthesis : It promotes the production of prostaglandins that help maintain mucosal integrity.
  • Antioxidant Properties : this compound inhibits the formation of reactive oxygen species (ROS) and reduces oxidative stress, which is linked to inflammation and ulceration .
  • Anti-inflammatory Effects : The compound downregulates inflammatory cytokines and chemokines, contributing to its anti-inflammatory properties .

Case Studies and Clinical Trials

  • H. pylori Eradication Therapy :
    A study demonstrated that adding this compound to eradication regimens for Helicobacter pylori significantly improved treatment outcomes. In the this compound group, 88% of cases were negative for H. pylori compared to 70% in the control group (p = 0.027) with no significant difference in side effects .
  • Gastroprotective Effects :
    A multicenter, randomized trial assessed high-dose this compound's efficacy in treating low-dose aspirin (LDA)-induced enteropathy. The this compound group showed a significant reduction in mucosal breaks (p = 0.046) and improved healing rates compared to placebo .
  • Osteoblast Proliferation :
    Research indicated that this compound enhances osteoblast proliferation when delivered via brushite cement, significantly increasing alkaline phosphatase (ALP) activity—an indicator of osteoblast differentiation .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Study FocusOutcomeStatistical Significance
H. pylori Eradication88% negative results with this compoundp = 0.027
LDA-induced EnteropathySignificant reduction in mucosal breaksp = 0.046
Osteoblast DifferentiationIncreased ALP activityNot specified

Inhibition of Cancer Cell Proliferation

Research has shown that this compound can inhibit the proliferation of gastric cancer cells by downregulating phospholipase D (PLD) expression, which is linked to oncogenic signaling pathways. Specifically, it suppresses the expression of genes involved in cell proliferation and invasion, such as c-Myc and cyclin D1 . This suggests a potential role for this compound in cancer therapy, particularly for gastric cancers.

Safety Profile

This compound has been well-tolerated in clinical settings with minimal side effects reported. In studies evaluating its use alongside NSAIDs, continuous co-prescription significantly reduced the risk of upper gastrointestinal bleeding without increasing adverse events .

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Applications

1.1 Treatment of Peptic Ulcers and Gastritis

Rebamipide was developed in Japan for the treatment of peptic ulcer disease, demonstrating superior efficacy compared to other mucosal protective agents. It promotes ulcer healing by stimulating the synthesis of prostaglandins and mucus glycoproteins while inhibiting reactive oxygen species and inflammatory cytokines . Clinical studies have shown that this compound significantly reduces mucosal breaks and improves intestinal damage severity in patients with NSAID-induced enteropathy .

Table 1: Clinical Efficacy of this compound in Gastrointestinal Disorders

StudyConditionTreatment DurationOutcome
Peptic Ulcer8 weeksSignificant reduction in ulcer recurrence
NSAID-Induced Enteropathy8 weeksReduced number of mucosal breaks
Functional Dyspepsia4 weeksImproved quality of life measures

Ophthalmic Applications

This compound is marketed as an ophthalmic suspension for treating dry eye syndrome. Research indicates that it protects lacrimal duct epithelial cells from damage, enhancing their barrier function and reducing inflammation . This application highlights its versatility beyond gastrointestinal uses.

2.1 Case Study: Lacrimal Duct Epithelial Cells

A study demonstrated that this compound improved the survival rate of lacrimal duct epithelial cells in vitro and in vivo, suggesting its potential utility in ocular surface diseases .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. It has been shown to mitigate damage caused by inflammatory cytokines in different tissues, including the gastrointestinal tract and lacrimal glands .

3.1 Case Study: NSAID-Induced Damage

In studies where this compound was co-administered with NSAIDs, it effectively prevented lower gastrointestinal tract injuries associated with these medications, demonstrating its protective role .

Pharmacokinetic Interactions

Research has explored the pharmacokinetic interactions of this compound with other drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs). Co-administration has been shown to alter the pharmacokinetic parameters of both this compound and NSAIDs, indicating a complex interplay that could optimize therapeutic outcomes .

Table 2: Pharmacokinetic Interactions of this compound

Drug InteractionEffect on this compoundEffect on NSAID
DiclofenacAltered Cmax and AUCAltered pharmacokinetics
CelecoxibNo significant changeNo significant change

Future Directions and Research

Ongoing research is focusing on expanding the applications of this compound, particularly in areas such as:

  • Chronic Inflammatory Diseases: Investigating its potential benefits in chronic conditions characterized by inflammation.
  • Combination Therapies: Exploring its use alongside other therapeutic agents to enhance efficacy and reduce side effects.

Eigenschaften

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWOAVDORUJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045937
Record name Rebamipide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90098-04-7
Record name Rebamipide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90098-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rebamipide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rebamipide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rebamipide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rebamipide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rebamipide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REBAMIPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rebamipide
Reactant of Route 2
Reactant of Route 2
Rebamipide
Reactant of Route 3
Reactant of Route 3
Rebamipide
Reactant of Route 4
Reactant of Route 4
Rebamipide
Reactant of Route 5
Reactant of Route 5
Rebamipide
Reactant of Route 6
Rebamipide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.